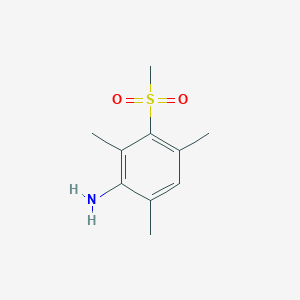
5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid, also known as 5-EMPCA, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound is a member of the oxazole family and has several unique properties that make it useful for a variety of purposes.
Scientific Research Applications
5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid has been studied for its potential applications in various scientific fields, such as biochemistry, pharmacology, and medicinal chemistry. It has been used as a substrate for enzymatic reactions and as a reagent in the synthesis of other compounds. Additionally, this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
The exact mechanism of action of 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid is not yet fully understood. However, studies have shown that it can interact with various enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In general, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in the levels of various biochemical and physiological parameters. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid in laboratory experiments include its ease of synthesis, its stability, and its ability to interact with various enzymes and receptors. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound also has some limitations. It is not soluble in water and is not very stable in acidic or basic solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are numerous potential future directions for 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid research. Further studies are needed to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, it could be used as a reagent in the synthesis of other compounds and as a substrate for enzymatic reactions. Additionally, further research is needed to explore its potential uses as an anti-inflammatory and anti-cancer agent. Finally, further studies are needed to explore the effects of this compound on biochemical and physiological processes.
Synthesis Methods
The synthesis of 5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid is a multi-step process that involves the use of a variety of chemical reagents. The first step involves the condensation of 2-phenyl-1,3-oxazole-4-carboxylic acid and ethyl chloroacetate in an aqueous solution. This reaction yields 5-ethoxymethyl-2-phenyl-1,3-oxazole-4-carboxylic acid, which can then be isolated and purified.
properties
IUPAC Name |
5-(ethoxymethyl)-2-phenyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-8-10-11(13(15)16)14-12(18-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPDQGLMQVOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)


![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)

![2-[Benzyl(methyl)amino]benzoic acid](/img/structure/B6613048.png)

![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)